molecular formula C21H16ClN3O4S2 B2594760 methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 1110970-62-1

methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

Cat. No.: B2594760
CAS No.: 1110970-62-1
M. Wt: 473.95
InChI Key:
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Description

Methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazoloquinazoline core, which is known for its biological activity and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Thiazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazoloquinazoline ring system.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with 4-chlorophenethylamine, typically using a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thioxo group or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory properties.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazoloquinazolines: Compounds with a similar core structure, such as thiazolo[3,4-a]quinazoline derivatives, may exhibit comparable biological activities.

    Carbamoyl Derivatives: Other carbamoyl-containing compounds, such as N-phenylcarbamoyl derivatives, may share similar chemical properties and reactivity.

Uniqueness

Methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

1110970-62-1

Molecular Formula

C21H16ClN3O4S2

Molecular Weight

473.95

IUPAC Name

methyl 3-[2-(4-chlorophenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

InChI

InChI=1S/C21H16ClN3O4S2/c1-29-20(28)12-4-7-14-15(10-12)25-17(24-18(14)26)16(31-21(25)30)19(27)23-9-8-11-2-5-13(22)6-3-11/h2-7,10H,8-9H2,1H3,(H,23,27)(H,24,26)

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCCC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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